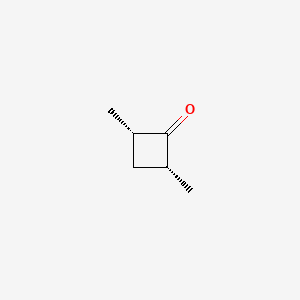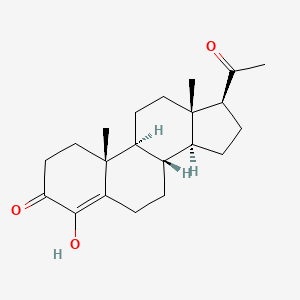
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is an organic compound that features an azido group, a furan ring, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester typically involves the reaction of 2-furanylpropenoic acid with an azide source under specific conditions. One common method is to start with 2-furanylpropenoic acid, which is then esterified using ethanol in the presence of a strong acid catalyst. The resulting ester is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to introduce the azido group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and azidation processes. These methods would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling applications. The azido group can react with alkynes to form triazoles, which are stable and bioorthogonal.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-3-(2-thienyl)-2-propenoic acid ethyl ester: Similar structure but with a thiophene ring instead of a furan ring.
2-Azido-3-(2-pyridyl)-2-propenoic acid ethyl ester: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-Azido-3-(2-furanyl)-2-propenoic acid ethyl ester is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyridine analogs
Eigenschaften
Molekularformel |
C9H9N3O3 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
ethyl (Z)-2-azido-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-9(13)8(11-12-10)6-7-4-3-5-15-7/h3-6H,2H2,1H3/b8-6- |
InChI-Schlüssel |
POGGOTCOSKXYLN-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=CO1)/N=[N+]=[N-] |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CO1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


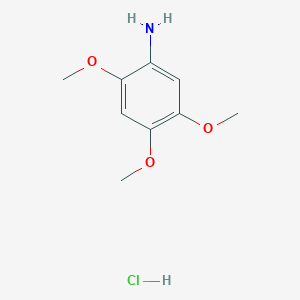

![(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole](/img/structure/B14750074.png)
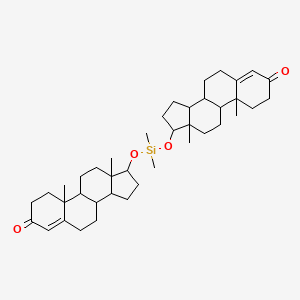
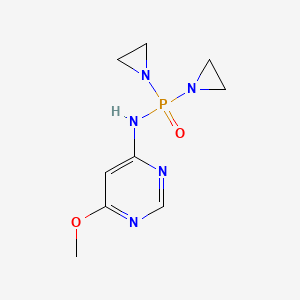
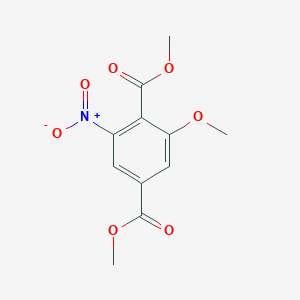
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
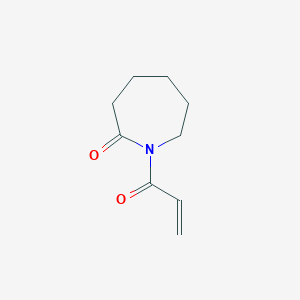
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
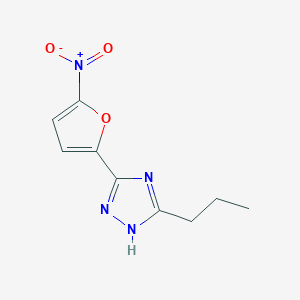

![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
